molecular formula C15H17BrN4O B12240238 5-Bromo-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine

5-Bromo-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine

Cat. No.: B12240238
M. Wt: 349.23 g/mol
InChI Key: SVFOEHSTMQSKQZ-UHFFFAOYSA-N
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Description

5-Bromo-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of antiviral, anticancer, and antimicrobial agents . This compound is of interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include potassium carbonate and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the pyrimidine ring .

Mechanism of Action

The mechanism of action of 5-Bromo-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as receptors and enzymes. For example, it has been shown to interact with alpha1-adrenergic receptors, which are involved in the regulation of smooth muscle contraction and other physiological processes . The compound’s binding to these receptors can modulate their activity, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine is unique due to the presence of the 2-methoxyphenyl group attached to the piperazine ring. This structural feature can influence its binding affinity and selectivity for specific biological targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C15H17BrN4O

Molecular Weight

349.23 g/mol

IUPAC Name

5-bromo-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine

InChI

InChI=1S/C15H17BrN4O/c1-21-14-5-3-2-4-13(14)19-6-8-20(9-7-19)15-17-10-12(16)11-18-15/h2-5,10-11H,6-9H2,1H3

InChI Key

SVFOEHSTMQSKQZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC=C(C=N3)Br

Origin of Product

United States

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